N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide
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Overview
Description
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide is a useful research compound. Its molecular formula is C26H22N6O2S2 and its molecular weight is 514.62. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
The synthesis of complex molecules often involves the formation of specific heterocyclic compounds, such as benzothiazoles and triazoles, which are known for their versatility in chemical reactions. For instance, the synthesis of 5-amino-2-hydrazino-1,3-thiazole derivatives through reactions of N-(1-chloro-2-oxo-2-phenylethyl) carboxamides with thiosemicarbazides demonstrates the potential for creating diverse chemical structures with biological activity A. G. Balya et al., 2008. This type of chemical reactivity is crucial for developing new compounds with specific properties.
Anticancer Activity
Compounds containing benzothiazole moieties have been evaluated for their anticancer properties. For example, a study on 4-thiazolidinones containing benzothiazole moiety found significant anticancer activity against various cancer cell lines, highlighting the potential of such compounds in therapeutic applications D. Havrylyuk et al., 2010. This suggests that derivatives of benzothiazoles, including the specified compound, could be explored for their anticancer efficacy.
Antimicrobial Activity
Benzothiazole derivatives have also been investigated for their antimicrobial activity. For instance, research into fluorobenzamides containing thiazole and thiazolidine showed promising antimicrobial analogs against both bacterial and fungal strains N. Desai et al., 2013. The activity of such compounds against a range of microbial pathogens indicates their potential utility in developing new antimicrobial agents.
Corrosion Inhibition
Additionally, benzothiazole derivatives have been used as corrosion inhibitors for various metals. A study demonstrated that benzothiazole derivatives could effectively inhibit steel corrosion in acidic solutions, offering insights into their application in industrial processes to protect against corrosion Zhiyong Hu et al., 2016.
Mechanism of Action
Target of Action
The compound, also known as N-{[5-({[(1,3-benzothiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide, primarily targets Cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
The compound interacts with COX enzymes, inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . The compound’s interaction with COX enzymes is likely due to its structural similarity to arachidonic acid, allowing it to bind to the active site of the enzyme .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX enzymes, the compound disrupts the synthesis of prostaglandins, which are key mediators of inflammation . This disruption can have downstream effects on various physiological processes, including pain perception and fever response .
Result of Action
The primary molecular effect of the compound’s action is the inhibition of COX enzymes, leading to a decrease in prostaglandin synthesis . This results in a reduction of inflammation, as prostaglandins are key mediators of the inflammatory response . On a cellular level, this can lead to a decrease in the recruitment of leukocytes to inflamed tissues and a reduction in the symptoms of inflammation .
properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N6O2S2/c1-17-8-7-9-18(14-17)24(34)27-15-22-30-31-26(32(22)19-10-3-2-4-11-19)35-16-23(33)29-25-28-20-12-5-6-13-21(20)36-25/h2-14H,15-16H2,1H3,(H,27,34)(H,28,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOHECWPAXOARB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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